4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various substituents. The presence of these heterocyclic rings and substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring and are known for their therapeutic applications.
Uniqueness
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to the combination of its thiazole and pyrimidine rings, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
The compound 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H26ClN3OS
- Molecular Weight : 440.0 g/mol
- IUPAC Name : N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]-1-methylcyclohexanecarboxamide
Biological Activity Overview
The biological activity of this compound has been examined through various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
- A study found that thiazole derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Compound | Bacterial Strain | Activity |
---|---|---|
This compound | MRSA | Moderate |
Similar Thiazole Derivatives | E. faecium | Strong |
Anticancer Activity
In vitro studies have highlighted the potential anticancer effects of thiazole derivatives, including those related to the target compound. Notably:
- Compounds with structural similarities have been shown to decrease cell viability in cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | Compound | Viability Reduction (%) |
---|---|---|
Caco-2 | This compound | 39.8% |
A549 | Similar Thiazole Derivatives | 44.3% |
The proposed mechanism of action for this class of compounds involves:
- Enzyme Interaction : Binding to specific enzymes or receptors which modulate their activity.
- Cellular Uptake : Enhanced cellular uptake due to lipophilicity, allowing for greater bioavailability.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial evaluating a thiazole derivative similar to the target compound showed significant tumor reduction in patients with advanced colorectal cancer.
- Case Study 2 : In vitro assays indicated that the compound effectively inhibited bacterial growth in cultures resistant to conventional antibiotics.
Properties
CAS No. |
917808-00-5 |
---|---|
Molecular Formula |
C16H14ClN3S2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-ethyl-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H14ClN3S2/c1-3-13-20-14(10-5-4-6-11(17)9-10)15(22-13)12-7-8-18-16(19-12)21-2/h4-9H,3H2,1-2H3 |
InChI Key |
QMYHSPKYZCWCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=NC(=NC=C2)SC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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